3,5-Dihydroxy-4-methylbenzoic acid;hydrate
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Overview
Description
3,5-Dihydroxy-4-methylbenzoic acid;hydrate is an organic compound with the molecular formula CH3C6H2(OH)2CO2H · 1/2H2O. It is a derivative of benzoic acid and is characterized by the presence of two hydroxyl groups and a methyl group on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dihydroxy-4-methylbenzoic acid;hydrate can be synthesized through several methods. One common synthetic route involves the hydroxylation of 4-methylbenzoic acid. This process typically requires the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete hydroxylation of the methylbenzoic acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic oxidation of toluene derivatives. This method is preferred due to its efficiency and scalability. The reaction is typically conducted in the presence of a catalyst such as cobalt or manganese salts, which facilitate the oxidation process. The resulting product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxy-4-methylbenzoic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of methylbenzoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Methylbenzoic acid.
Substitution: Halogenated or alkylated derivatives of 3,5-Dihydroxy-4-methylbenzoic acid.
Scientific Research Applications
3,5-Dihydroxy-4-methylbenzoic acid;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dihydroxy-4-methylbenzoic acid;hydrate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the benzene ring allow the compound to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxybenzoic acid: Similar structure but with hydroxyl groups at different positions.
4-Hydroxy-3-methylbenzoic acid: Contains a single hydroxyl group and a methyl group.
3,5-Dihydroxybenzoic acid: Lacks the methyl group present in 3,5-Dihydroxy-4-methylbenzoic acid.
Uniqueness
3,5-Dihydroxy-4-methylbenzoic acid;hydrate is unique due to the specific arrangement of its hydroxyl and methyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interactions that are not possible with other similar compounds .
Properties
CAS No. |
199926-34-6 |
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Molecular Formula |
C16H18O9 |
Molecular Weight |
354.31 g/mol |
IUPAC Name |
3,5-dihydroxy-4-methylbenzoic acid;hydrate |
InChI |
InChI=1S/2C8H8O4.H2O/c2*1-4-6(9)2-5(8(11)12)3-7(4)10;/h2*2-3,9-10H,1H3,(H,11,12);1H2 |
InChI Key |
IXNJGQHDWCJSSW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1O)C(=O)O)O.O |
Canonical SMILES |
CC1=C(C=C(C=C1O)C(=O)O)O.CC1=C(C=C(C=C1O)C(=O)O)O.O |
Origin of Product |
United States |
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